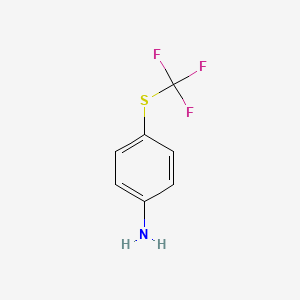

4-(Trifluoromethylthio)aniline

描述

Significance of Organofluorine Compounds in Chemical Science

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become indispensable in various scientific disciplines. numberanalytics.comwikipedia.org The unique properties imparted by fluorine, such as high thermal stability, increased lipophilicity, and enhanced bioavailability, make these compounds highly valuable. numberanalytics.comnumberanalytics.com Their applications span from pharmaceuticals and agrochemicals to advanced materials. numberanalytics.comwikipedia.org It's noteworthy that a significant portion of all pharmaceutical drugs contain at least one fluorine atom. cas.cn

The introduction of the trifluoromethylthio (SCF3) group, a process known as trifluoromethylthiolation, is a crucial strategy in modern organic synthesis. rsc.org This functional group is known to increase lipophilicity and electron-withdrawing properties, which can improve the bioavailability of drug candidates. rsc.org Consequently, the development of new and efficient methods for introducing the SCF3 moiety into organic molecules is an active area of research. rsc.orgchinesechemsoc.org The SCF3 group's high lipophilicity and metabolic stability make it a valuable component in the design of new pharmaceuticals and agrochemicals. chinesechemsoc.org

Fluorinated aniline (B41778) derivatives are a class of compounds that have garnered considerable attention in chemical research. ontosight.ai The presence of fluorine on the aniline ring can significantly alter the compound's physical, chemical, and biological properties. ontosight.ai These derivatives serve as versatile building blocks for the synthesis of a wide range of biologically active compounds, including anti-inflammatory, antidepressant, and anticancer agents. rsc.org Furthermore, they are utilized in the development of new materials, such as fluorinated azo dyes. rsc.org

Overview of 4-(Trifluoromethylthio)aniline: Structural Context and Research Relevance

This compound is an organofluorine compound that has emerged as a key intermediate in various fields of chemical research. ontosight.aiasianpubs.org Its unique structural features and chemical properties make it a valuable precursor for the synthesis of a diverse array of functional molecules. ontosight.ai

The chemical structure of this compound consists of an aniline core, which is a benzene (B151609) ring substituted with an amino group (-NH2), and a trifluoromethylthio group (-SCF3) at the para-position (position 4) of the ring. ontosight.aicymitquimica.com This specific arrangement of functional groups imparts a unique combination of properties to the molecule, including altered reactivity and lipophilicity. cymitquimica.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Formula | C7H6F3NS sigmaaldrich.com |

| Molecular Weight | 193.19 g/mol sigmaaldrich.com |

| CAS Number | 372-16-7 sigmaaldrich.com |

| IUPAC Name | 4-((Trifluoromethyl)thio)aniline nih.gov |

This table is interactive. Users can sort and filter the data.

Academic research involving this compound is primarily focused on its application as a building block in the synthesis of more complex molecules with specific functionalities. ontosight.ailookchem.com Key research areas include its use in the development of new pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai The compound's trifluoromethylthio group is of particular interest due to its ability to confer desirable biological and chemical properties to the final products.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHHTUXVBNGOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190681 | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372-16-7 | |

| Record name | 4-[(Trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(trifluoromethyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethylthio Aniline and Its Derivatives

Conventional Synthetic Routes and Their Evolution

The synthesis of 4-(Trifluoromethylthio)aniline can be achieved through several pathways. The conventional and most cited route begins with 4-Nitrobromobenzene, involving a multi-step process to arrive at the final product. An alternative method involves a photochemical reaction utilizing 4-Aminothiophenol and Trifluoroiodomethane.

Synthesis from 4-Nitrobromobenzene Precursors

A prominent and well-documented method for synthesizing this compound uses 4-Nitrobromobenzene as the starting material. This process involves a sequence of four main chemical transformations to achieve the target molecule with high purity. asianpubs.org

The initial step in this synthetic sequence is the methylthiolation of 4-nitrobromobenzene. This reaction is carried out with sodium methyl mercaptan in the presence of a phase-transfer catalyst. This step effectively replaces the bromine atom on the benzene (B151609) ring with a methylthio group (-SCH₃), yielding 4-nitrothioanisole. This reaction proceeds with a high yield, reported to be 91.4%. asianpubs.org

Following the formation of 4-nitrothioanisole, the next stage involves the chlorination of the methylthio group. This transforms the -SCH₃ group into a trichloromethylthio group (-SCCl₃). The resulting intermediate is 4-(Trichloromethylthio)nitrobenzene. This chlorination step is a critical part of the synthesis and has been reported to achieve a yield of 83.7%. asianpubs.org

The third step is a halogen exchange reaction, where the chlorine atoms on the trichloromethylthio group are replaced with fluorine atoms. This fluorination process converts 4-(Trichloromethylthio)nitrobenzene into 4-(Trifluoromethylthio)nitrobenzene. This transformation is crucial for introducing the trifluoromethylthio group and has a reported yield of 86.3%. asianpubs.org

The final step in this pathway is the reduction of the nitro group (-NO₂) on the 4-(Trifluoromethylthio)nitrobenzene molecule to an amino group (-NH₂). This is achieved through hydrogenation, a reaction carried out in the presence of a Palladium on Carbon (Pd/C) catalyst. This step yields the final product, this compound, with a high yield of 98%. asianpubs.org

Table 1: Summary of Yields for the Synthesis of this compound from 4-Nitrobromobenzene

| Step | Reaction | Reactant | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methylthiolation | 4-Nitrobromobenzene | 4-Nitrothioanisole | 91.4 asianpubs.org |

| 2 | Chlorination | 4-Nitrothioanisole | 4-(Trichloromethylthio)nitrobenzene | 83.7 asianpubs.org |

| 3 | Fluorination | 4-(Trichloromethylthio)nitrobenzene | 4-(Trifluoromethylthio)nitrobenzene | 86.3 asianpubs.org |

| 4 | Hydrogenation | 4-(Trifluoromethylthio)nitrobenzene | This compound | 98.0 asianpubs.org |

Reaction of 4-Aminothiophenol with Trifluoroiodomethane under UV Irradiation

An alternative synthetic route to this compound involves the direct reaction of 4-Aminothiophenol with Trifluoroiodomethane. google.com This photochemical reaction is conducted under UV irradiation and in the presence of ammonia. google.com This method offers a more direct pathway to the target compound. However, its application in industrial-scale production presents challenges. The use of a UV irradiation device makes the production facility complex. google.com Furthermore, the low boiling point of trifluoroiodomethane (-22.5°C) necessitates specialized and complex equipment to ensure safety and efficient handling. google.com

Production via 4-(Trichloromethylthio)anilines as Intermediates

An effective industrial method for producing 4-(trifluoromethylthio)anilines involves a two-step process starting from 4-(methylthio)aniline (B85588) precursors. This route proceeds through the formation of a 4-(trichloromethylthio)aniline intermediate, which is subsequently fluorinated. google.com

The initial step involves the chlorination of a 4-(methylthio)aniline compound. google.com This transformation is typically achieved by reacting the starting material with a chlorinating agent, such as sulfuryl chloride. google.com The use of this intermediate allows for the production of 4-(trichloromethylthio)aniline with high purity and yield, minimizing unwanted chlorination on the benzene ring. google.com The resulting 4-(trichloromethylthio)aniline can be isolated through various methods, including evaporation of the solvent, filtration of the solid product, or precipitation followed by filtration. google.com The isolated solid can then be used in the subsequent fluorination step, either dried or undried. google.com

The second step is the conversion of the trichloromethylthio group (-SCCl₃) to the desired trifluoromethylthio group (-SCF₃). This is accomplished by reacting the 4-(trichloromethylthio)aniline intermediate with a fluorinating agent. google.com Suitable and preferred agents for this halogen exchange reaction include hydrogen fluoride (B91410) (HF) or hydrogen fluoride-amine complexes. google.com This method provides a high-yield pathway to 4-(trifluoromethylthio)anilines using industrially accessible and relatively safe reagents with comparatively simple equipment. google.com

Modern Approaches in Trifluoromethylthiolation for Aniline (B41778) Scaffolds

More recent synthetic strategies focus on the direct introduction of the -SCF₃ group onto aniline scaffolds, bypassing the multi-step process involving trichloromethylthio intermediates. These modern methods offer alternative routes that can be more direct and versatile.

A contemporary method involves the use of sodium trifluoromethyl sulfinate (CF₃SO₂Na), often referred to as Langlois' reagent, in a copper-promoted reaction. acs.orgbeilstein-journals.org This approach facilitates the direct trifluoromethylthiolation of aniline derivatives. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. rsc.org

In a typical procedure, the aniline substrate is reacted with CF₃SO₂Na in the presence of a phosphine (B1218219) reducing agent and silver(I) fluoride (AgF) in a solvent like acetonitrile (B52724) (MeCN). The mixture is heated to achieve the desired transformation. rsc.org This one-pot synthesis provides a direct route to N-trifluoromethylanilines. rsc.org

| Substrate | Reagents | Conditions | Product | Yield |

| N-Methylaniline | CF₃SO₂Na, PPh₃, AgF | MeCN, 50°C, 5h | N-methyl-N-(trifluoromethyl)aniline | 93% |

| N,4-dimethylaniline | CF₃SO₂Na, PPh₃, AgF | MeCN, 50°C, 5h | N,4-dimethyl-N-(trifluoromethyl)aniline | 87% |

| 4-methoxy-N-methylaniline | CF₃SO₂Na, PPh₃, AgF | MeCN, 50°C, 5h | 4-methoxy-N-methyl-N-(trifluoromethyl)aniline | 77% |

| N-methyl-4-nitroaniline | CF₃SO₂Na, PPh₃, AgF | MeCN, 50°C, 5h | N-methyl-4-nitro-N-(trifluoromethyl)aniline | 87% |

This table presents data from a study on the synthesis of trifluoromethyl amines. rsc.org

Phosphine reducing agents, such as triphenylphosphine (B44618) (PPh₃), play a crucial role in the efficiency of the trifluoromethylthiolation reaction with CF₃SO₂Na. rsc.org In this process, the phosphine reagent is believed to react with CF₃SO₂Na to generate an intermediate that facilitates the transfer of the trifluoromethylthio group. The presence of the reducing agent is essential for the reaction to proceed effectively, leading to high yields of the N-trifluoromethylated aniline products. rsc.org Other powerful phosphine-based reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) are also known for their efficacy in biochemical contexts for reducing disulfide bonds, highlighting the general capability of phosphines in redox transformations. clinisciences.comwikipedia.org

Another modern approach utilizes N-Trifluoromethylsulfenamides as electrophilic trifluoromethylthiolating reagents. beilstein-journals.orgnih.gov These compounds serve as a source of an electrophilic "CF₃S" moiety, which can directly react with nucleophiles, including aniline derivatives. beilstein-journals.org Trifluoromethanesulfenamide itself is an efficient reagent for the electrophilic trifluoromethylthiolation of amines, leading to the formation of trifluoromethylsulfanylamines. beilstein-journals.orgnih.gov

The reaction can be performed under basic conditions. For example, deprotonation of an amine with a strong base like butyllithium (B86547) (BuLi) at 0°C, followed by the addition of the N-trifluoromethylsulfenamide, can yield the desired product in as little as 15 minutes. beilstein-journals.org This method is compatible with primary amines, as demonstrated by the reaction with aniline. beilstein-journals.org

| Amine Substrate | Base | Temperature | Time | Product Yield (Crude) |

| Phenylpiperazine | BuLi | -78°C | 15 min | 65% |

| Phenylpiperazine | BuLi | 0°C | 15 min | 86% |

| Phenylpiperazine | BuLi | 0°C | 3 h | 84% |

| Phenylpiperazine | NaH | 0°C | 15 min | 0% |

This table presents optimization data for the reaction of phenylpiperazine with a trifluoromethanesulfenamide reagent. beilstein-journals.org

Electrophilic Trifluoromethylthiolation using N-Trifluoromethylsulfenamides (e.g., PhNHSCF₃)

Activation with Lewis or Brønsted Acids (e.g., BF₃·Et₂O, Triflic Acid)

Electrophilic trifluoromethylthiolation often requires the activation of the trifluoromethylthiolating agent to enhance its reactivity toward aromatic rings. Lewis and Brønsted acids are effective promoters for this transformation. Reagents such as N-(Trifluoromethylthio)saccharin and trifluoromethanesulfenamide derivatives can be activated by these acids for the functionalization of arenes. snnu.edu.cnresearchgate.net

For instance, the trifluoromethylthiolation of phenols, a related class of aromatic compounds, has been achieved using N-(trifluoromethylthio)aniline (PhNHSCF3) in the presence of either boron trifluoride etherate (BF₃·Et₂O) or triflic acid (TfOH). rsc.org While highly reactive phenols like catechol react smoothly with the milder BF₃·Et₂O, less reactive substrates necessitate the stronger Brønsted acid, triflic acid, to proceed efficiently. rsc.org Similarly, Lewis acids such as iron(III) chloride (FeCl₃) and gold(III) chloride (AuCl₃) have been shown to catalyze the trifluoromethylthiolation of a variety of electron-rich arenes and heterocycles. snnu.edu.cn In some systems, a dual-catalysis approach using both a Lewis acid (FeCl₃) and a Lewis base (diphenyl selenide) can facilitate the reaction under mild conditions. acs.orgacs.org

The general mechanism involves the coordination of the acid to the trifluoromethylthiolating agent, which increases the electrophilicity of the SCF3 moiety and facilitates a Friedel–Crafts-type reaction with the electron-rich aromatic substrate. snnu.edu.cn

Table 1: Examples of Acid-Promoted Trifluoromethylthiolation

| Aromatic Substrate | SCF3 Source | Acid Promoter | Catalyst Loading | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol (B47542) | PhNHSCF3 | TfOH | 1.3 equiv. | High | rsc.org |

| Indole | (N-trifluoromethylthio)saccharin | FeCl₃/AgSbF₆ | 10 mol%/30 mol% | High | snnu.edu.cn |

| p-Xylene | (N-trifluoromethylthio)saccharin | Trip-SMe/TfOH | - | High | osaka-u.ac.jp |

Regioselectivity in Aromatic Functionalization

The position of functionalization on the aniline ring during electrophilic substitution is governed by the directing effects of the amino group and the reaction conditions. The amino group is a strong activating, ortho-, para-director. In many electrophilic trifluoromethylthiolation reactions of anilines and related electron-rich arenes, a preference for the para-substituted product is observed. rsc.org

For example, the direct trifluoromethylthiolation of phenol with PhNHSCF3 and triflic acid yields the 4-(trifluoromethylthio)phenol (B1307856) as the major product. rsc.org However, regioselectivity can be influenced by steric hindrance or by the specific reaction conditions. In superacidic media, the regioselectivity can be dramatically altered. For instance, the reaction of certain aniline derivatives under superacid conditions can favor the formation of the meta-substituted product, a striking contrast to typical electrophilic aromatic substitutions which favor para-functionalization. researchgate.net This shift is attributed to the formation of dicationic intermediates under these highly acidic conditions. nih.govresearchgate.net Molecular dynamics simulations of electrophilic attacks on aniline have shown that while ortho and para attacks are generally favored, meta complexes can form initially and then rearrange. nih.gov

Superacid Conditions for Electrophilic Trifluoromethylthiolation

The use of superacids provides a powerful method for activating otherwise unreactive substrates and reagents. For the trifluoromethylthiolation of aromatic amines, functionalized N-SCF3 sulfenamides have been employed as reagents upon activation in superacidic media. nih.govresearchgate.net This approach demonstrates a broad substrate scope and is applicable to the late-stage functionalization of complex molecules. researchgate.netnih.gov

Mechanistic studies using low-temperature NMR spectroscopy have revealed that the reaction proceeds through the formation of highly reactive dicationic superelectrophilic intermediates. nih.govresearchgate.net The aromatic amine is protonated by the superacid, and the N-SCF3 reagent is also activated, leading to a potent electrophilic species capable of reacting with the deactivated amine substrate. researchgate.net This method has successfully been used for the trifluoromethylthiolation of various aromatic amines, including complex structures like alkaloids and steroids. researchgate.net

Visible-Light Photocatalytic Trifluoromethylation of Thiols

Visible-light photocatalysis has emerged as a mild and efficient method for generating radical species. This strategy can be applied to the synthesis of trifluoromethylthiolated compounds. In one approach, arylthiolate anions, generated from thiophenols, can form an electron donor-acceptor (EDA) complex with a trifluoromethyl source like trifluoromethyl phenyl sulfone. rsc.org Under visible light irradiation, a single electron transfer (SET) occurs within this complex, generating a trifluoromethyl radical (•CF3) and an arylthiyl radical (ArS•) without the need for an external photocatalyst. rsc.org These radicals can then combine to form the desired aryl trifluoromethyl sulfide.

Alternatively, photoredox catalysis using catalysts such as iridium or ruthenium complexes, or organic dyes, can be employed. conicet.gov.ar Under visible light, the excited photocatalyst can interact with a trifluoromethyl source (e.g., Togni's reagents) to generate a trifluoromethyl radical. This radical can then be trapped by a thiol to form the C-S bond. conicet.gov.arnih.gov These methods are valued for their mild reaction conditions and broad functional group tolerance. conicet.gov.arresearchgate.net

Mechanochemical Protocols for OCF₃ Substitution on Anilines

Mechanochemistry, which involves chemical reactions induced by mechanical force (e.g., ball milling), offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. While developed for the synthesis of aryl trifluoromethyl ethers (ArOCF3), the principles can be extended to related transformations. acs.org A mechanochemical protocol has been developed to selectively substitute the aromatic amino group with other functionalities. acs.orgresearchgate.net

In this method, an aniline derivative is reacted with a pyrylium (B1242799) tetrafluoroborate (B81430) reagent under mechanochemical conditions. acs.orgresearchgate.net This efficiently condenses with the amine and activates the C-N bond for a subsequent nucleophilic aromatic substitution (SNAr). The resulting pyridinium (B92312) salt intermediate can then react with a suitable nucleophile source. For OCF3 substitution, 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide salt was identified as an effective nucleophile source. acs.org This solvent-free, one-pot procedure is highly efficient and tolerates a variety of functional groups. acs.orgrsc.orgmdpi.com A similar deaminative strategy using pyrylium tetrafluoroborate and trifluoromethyltrimethylsilane has been developed for trifluoromethylation, supported by nanocellulose as a green reaction medium. uj.ac.za

Synthesis of N-[(Trifluoromethyl)sulfanyl]aniline

The direct formation of a nitrogen-sulfur bond to create N-[(Trifluoromethyl)sulfanyl]aniline, also known as N-(trifluoromethylthio)aniline, can be achieved through the electrophilic N-trifluoromethylthiolation of aniline. acs.orgbeilstein-journals.org This reaction involves treating aniline with a suitable electrophilic "SCF3+" source.

One effective reagent for this transformation is trifluoromethanesulfenamide, which reacts readily with primary and secondary amines under basic conditions to yield trifluoromethylsulfanylamines. beilstein-journals.org Another approach utilizes N-(trifluoromethylthio)saccharin as the electrophilic SCF3 source. The reaction of aniline with this reagent, facilitated by a dual Lewis acid/Lewis base catalytic system (e.g., iron(III) chloride and diphenyl selenide), provides N-[(Trifluoromethyl)sulfanyl]aniline in good yield at room temperature. acs.orgacs.org This direct N-thiolation provides a concise route to this class of compounds. beilstein-journals.org

Table 2: Synthesis of N-[(Trifluoromethyl)sulfanyl]aniline

| Aniline | SCF3 Source | Catalyst/Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Trifluoromethanesulfenamide | BuLi | - | Good | beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve sustainability. unito.itcas.cn Key principles being applied include the use of safer solvents, increased energy efficiency, and atom economy. unito.itunife.it

Modern synthetic methods align well with these goals. For instance, visible-light photocatalysis represents a significant advance in energy efficiency. conicet.gov.ar These reactions often proceed at room temperature, powered by low-energy visible light from LEDs, thereby reducing the high energy consumption associated with heating traditional reactions. conicet.gov.arunito.it

Mechanochemical synthesis offers a powerful strategy to minimize or eliminate the use of bulk solvents, which are a major source of chemical waste. mdpi.com By conducting reactions in a ball mill, solvent use can be drastically reduced, leading to a lower E-factor (Environmental factor) and a more sustainable process. mdpi.comuj.ac.za

Furthermore, the development of catalytic methods , such as those using Lewis acids or photoredox catalysts, is crucial. Catalysis reduces the need for stoichiometric reagents, which improves atom economy and minimizes waste. snnu.edu.cnconicet.gov.ar The move towards direct C-H functionalization, bypassing the need for pre-functionalized starting materials, also represents a more atom- and step-economical synthetic route. unito.it While challenges remain, the adoption of photocatalytic, mechanochemical, and advanced catalytic strategies points toward a greener future for the synthesis of valuable organofluorine compounds. cas.cn

Aqueous Micellar Conditions for Trifluoromethylation

The use of water as a solvent in organic synthesis is a key goal of green chemistry. However, the poor solubility of many organic reagents in water often limits its application. Aqueous micellar catalysis addresses this challenge by using surfactants to form micelles, which act as nanoreactors, creating a hydrophobic environment within the aqueous bulk phase where organic reactions can proceed efficiently. This approach can lead to enhanced reaction rates, improved selectivity, and simplified product isolation.

While a specific protocol for the synthesis of this compound using aqueous micellar conditions is not extensively detailed in the reviewed literature, the principles of micellar catalysis have been successfully applied to various reactions involving anilines and trifluoromethylthiolation. Micellar catalysis can facilitate reactions by encapsulating nonpolar reactants in the hydrophobic core of the micelle, thereby increasing their effective concentration and promoting the reaction. The interface of the micelle can also stabilize charged intermediates or transition states.

For the trifluoromethylthiolation of anilines, a hypothetical aqueous micellar system would involve dispersing the aniline substrate and a suitable trifluoromethylthiolating agent in water containing a surfactant. The choice of surfactant is crucial and can influence the reaction efficiency. Common surfactants include sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB). The reaction would likely proceed within the micellar core, with the surfactant facilitating the interaction between the reactants.

Table 1: Illustrative General Conditions for a Hypothetical Aqueous Micellar Synthesis

| Parameter | Condition |

| Substrate | Aniline Derivative |

| Reagent | Electrophilic Trifluoromethylthiolating Agent |

| Solvent | Water |

| Surfactant | e.g., Sodium Dodecyl Sulfate (SDS) |

| Temperature | Room Temperature to mild heating |

| Stirring | Vigorous stirring to ensure micelle formation |

This table represents a generalized approach based on the principles of micellar catalysis, as a specific application to this compound synthesis is not detailed in the provided search results.

Catalyst-Free and Redox-Reagent-Free Methodologies

The development of synthetic methods that avoid the use of metal catalysts and external redox reagents is highly desirable, as it simplifies purification procedures, reduces costs, and minimizes toxic waste. In the context of synthesizing this compound, such methodologies would typically involve the direct reaction of an aniline derivative with an electrophilic trifluoromethylthiolating reagent.

Recent research has focused on the development of potent electrophilic SCF3-transfer reagents that can react with nucleophilic aromatic compounds like anilines without the need for a catalyst. One such class of reagents is trifluoromethanesulfenamides. These reagents can directly deliver the SCF3 group to the aniline nitrogen or, under certain conditions, to the aromatic ring.

Another approach involves the use of reagents like N-(trifluoromethylthio)phthalimide or N-(trifluoromethylthio)saccharin. While some applications of these reagents involve Lewis acid catalysis to enhance the electrophilicity of the SCF3 group, there is potential for them to react with highly activated anilines in a catalyst-free manner. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aniline ring attacks the electrophilic sulfur atom of the trifluoromethylthiolating agent. The absence of a redox reagent implies that the oxidation states of the reactants and products remain unchanged throughout the reaction, representing a redox-neutral process.

A study on the direct electrophilic N-trifluoromethylthiolation of amines using trifluoromethanesulfenamide demonstrates a catalyst-free approach. While this study focuses on N-thiolation, it highlights the inherent reactivity of such reagents towards amines, which is a foundational step for potential C-thiolation on the aromatic ring under different conditions.

Table 2: Representative Catalyst-Free N-Trifluoromethylthiolation of an Amine

| Entry | Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylpiperazine | Trifluoromethanesulfenamide | n-BuLi | THF | 1 | 95 |

| 2 | Aniline | Trifluoromethanesulfenamide | n-BuLi | THF | 20 | 75 |

Data sourced from a study on the electrophilic trifluoromethylthiolation of amines. This table illustrates a catalyst-free approach, although it results in N-thiolation rather than the C-thiolation required for this compound.

Further research is needed to develop a direct, catalyst-free, and redox-reagent-free C-trifluoromethylthiolation of aniline to produce this compound in high yield and selectivity. However, the existing methodologies for related transformations provide a strong foundation for future advancements in this area.

Reactivity and Reaction Mechanisms of 4 Trifluoromethylthio Aniline

Reactivity of the Trifluoromethylthio Group

The trifluoromethylthio group is a potent modulator of molecular reactivity due to its strong electron-withdrawing nature. This characteristic stems from the high electronegativity of the fluorine atoms, which inductively pull electron density through the sulfur atom and away from the aromatic ring.

The -SCF3 group is recognized as a strong electron-withdrawing group (EWG), which deactivates the aromatic ring towards electrophilic substitution. This effect is a consequence of the inductive pull of the three fluorine atoms, reducing the electron density of the benzene (B151609) ring. The extent of this electronic effect can be quantified using Hammett substituent constants (σ), which measure the influence of substituents on the reactivity of a reaction center. A positive σ value indicates an electron-withdrawing character. utexas.edu The -SCF3 group possesses a significant positive Hammett constant (σp), indicating its powerful deactivating effect on the para position. When compared to other common EWGs, the trifluoromethylthio group demonstrates a substantial electron-withdrawing capacity.

| Substituent Group (at para-position) | Hammett Constant (σp) |

|---|---|

| -NH2 (Amino) | -0.66 |

| -OCH3 (Methoxy) | -0.27 |

| -CH3 (Methyl) | -0.17 |

| -H (Hydrogen) | 0.00 |

| -Cl (Chloro) | +0.23 |

| -CF3 (Trifluoromethyl) | +0.54 |

| -CN (Cyano) | +0.66 |

| -NO2 (Nitro) | +0.78 |

| -SCF3 (Trifluoromethylthio) | +0.50 |

The electron-withdrawing nature of the para-substituted -SCF3 group also has a profound impact on the reactivity of the aniline's amino (-NH2) group. By pulling electron density away from the aromatic ring, the -SCF3 group reduces the availability of the nitrogen atom's lone pair of electrons for donation. This decrease in electron density on the nitrogen atom significantly reduces the basicity of the aniline (B41778).

The basicity of anilines is typically expressed by the pKa of their conjugate acid (pKaH). A lower pKaH value corresponds to a weaker base. The presence of an electron-withdrawing group like -SCF3 lowers the pKaH value compared to unsubstituted aniline, making 4-(trifluoromethylthio)aniline a considerably weaker base. This reduced nucleophilicity affects its reactivity in reactions where the amino group acts as a nucleophile, such as acylation or alkylation.

| Substituted Aniline (para-substituent) | Representative pKaH in Acetonitrile (B52724) |

|---|---|

| -OCH3 (p-Anisidine) | 11.9 |

| -CH3 (p-Toluidine) | 11.3 |

| -H (Aniline) | 10.6 |

| -Cl (p-Chloroaniline) | 9.2 |

| -CF3 (p-Trifluoromethylaniline) | 8.6 |

| -CN (p-Cyanoaniline) | 7.7 |

| -NO2 (p-Nitroaniline) | 6.0 |

Mechanistic Investigations

Elucidating the precise reaction mechanisms for this compound involves a combination of advanced analytical and theoretical techniques. These investigations are essential for understanding reaction outcomes and optimizing conditions for desired transformations.

Spectroscopic methods are fundamental tools for probing reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy are used to characterize reactants, products, and stable intermediates. researchgate.netnih.gov In reactions involving this compound, ¹⁹F NMR spectroscopy is particularly valuable as a tracing experiment to monitor the fate of the trifluoromethylthio group throughout the reaction. louisville.edu While the direct observation of highly reactive, transient intermediates is challenging, spectroscopic analysis of reaction mixtures over time can provide crucial evidence for their existence. For instance, changes in the chemical shifts and signal intensities in ¹H and ¹³C NMR spectra can help identify the formation of new species and infer the structure of their precursors. researchgate.net FT-IR can detect changes in vibrational modes, such as the stretching frequencies of the N-H bonds in the aniline group or C-S bonds, indicating their involvement in bond-breaking or bond-forming steps. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction mechanisms that are often inaccessible through experimental means alone. sumitomo-chem.co.jpscispace.com Theoretical calculations are used to model the potential energy surface of a reaction, allowing for the investigation of various possible pathways, intermediates, and transition states. montclair.edu For reactions involving aniline derivatives, computational studies can calculate the energy barriers for different mechanistic possibilities, such as electrophilic attack, nucleophilic substitution, or radical addition. rsc.org

For example, in a study of the trifluoromethylation of aniline, DFT and ab initio calculations were used to determine the energy barriers for different reaction pathways. rsc.org Such studies can predict whether a reaction is thermodynamically favorable and which pathway has the lowest activation energy, thus being the most likely to occur. montclair.edu Natural Bond Orbital (NBO) analysis, another computational tool, can be used to study intramolecular interactions and charge distribution, which are key to understanding molecular stability and reactivity. nih.gov

| Reaction Studied | Computational Method | Finding | Calculated Parameter (Example) |

|---|---|---|---|

| Trifluoromethylation of Aniline | DFT and ab initio | Determined that the reaction proceeds via a backside attack mechanism. rsc.org | Activation Gibbs Free Energy: ~25 kcal/mol. sumitomo-chem.co.jp |

| Copper-Catalyzed Trifluoromethylation | DFT | Calculated reaction energy pathways for intermediates and transition states. montclair.edu | Thermodynamically reasonable pathways were identified. montclair.edu |

| Adsorption of Aniline on Surfaces | DFT | Calculated adsorption energies for different binding configurations. nih.gov | Adsorption Energy on Ru: -0.87 eV. nih.gov |

Many important reactions involving the introduction of fluorine-containing groups proceed through radical mechanisms. In the context of trifluoromethylation, the key reactive species is often the trifluoromethyl free radical (CF3•). wikipedia.org This radical can be generated from various precursors, such as sodium trifluoromethanesulfinate (CF3SO2Na) or through electron-transfer processes involving electrophilic trifluoromethylating reagents. wikipedia.orgacs.orgresearchgate.net

Once generated, the electrophilic CF3• radical can add to the electron-rich aromatic ring of an aniline derivative. This addition forms a cyclohexadienyl-substituted radical intermediate. The reaction then proceeds by oxidation of this intermediate and subsequent deprotonation to restore the aromaticity of the ring, resulting in a trifluoromethylated aniline product. A significant challenge in reactions with anilines is their propensity to be easily oxidized to their radical cations, which can lead to undesired side reactions like dimerization and polymerization. rsc.org The reaction mechanism is often complex, and in some cases, may involve a dual catalytic system, such as a copper/photoredox combination, to facilitate the process efficiently. acs.org

Role of Catalysts in Reaction Mechanisms

The reactivity of this compound is significantly influenced by the presence of transition metal catalysts. These catalysts activate the aniline or its reaction partner, bringing them into proximity and facilitating the desired bond formation. The electronic properties of the trifluoromethylthio (-SCF3) group, being strongly electron-withdrawing, can influence the reactivity of the aniline derivative in these catalytic processes.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely employed in cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, which are powerful methods for forming C-N and C-C bonds, respectively.

In the Buchwald-Hartwig amination , a palladium catalyst facilitates the coupling of an amine with an aryl halide or triflate. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. wikipedia.orgtcichemicals.com Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst, thus completing the catalytic cycle. wikipedia.orgtcichemicals.com The choice of phosphine (B1218219) ligands is critical for the success of this reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step. tcichemicals.com While specific studies detailing the Buchwald-Hartwig amination of this compound are not abundant, the general principles apply.

The Suzuki-Miyaura coupling utilizes a palladium catalyst to couple an organoboron compound with an organohalide. researchgate.net The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond. researchgate.net

Copper-Catalyzed Reactions:

Copper catalysts are frequently used in Ullmann-type reactions for the formation of C-N, C-O, and C-S bonds. The Ullmann condensation typically involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. The mechanism is believed to involve the formation of a copper(I) alkoxide, amide, or thiolate, which then undergoes reaction with the aryl halide. More recent developments have led to milder reaction conditions through the use of ligands that stabilize the copper catalyst and facilitate the reaction. For instance, copper-catalyzed N-arylation of imidazoles provides a direct route to N-arylimidazoles. nih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts are effective for various transformations, including C-H activation and amination reactions. nih.gov Rhodium(III) catalysts, for example, can catalyze the hydroamination of alkynes with anilines. nih.gov These reactions often proceed through intermediates where both the alkyne and the aniline are coordinated to the rhodium center, followed by nucleophilic attack and subsequent proton shifts to yield the final product. nih.gov

Below are tables summarizing the general role of these catalysts in reactions that are applicable to aniline derivatives like this compound.

Table 1: Overview of Catalysts in Reactions of Aniline Derivatives

| Catalyst Type | Reaction Type | General Role of Catalyst | Key Mechanistic Steps |

|---|---|---|---|

| Palladium | Buchwald-Hartwig Amination | Facilitates C-N bond formation between an aniline and an aryl halide/triflate. | Oxidative addition, amine coordination and deprotonation, reductive elimination. wikipedia.orgtcichemicals.com |

| Palladium | Suzuki-Miyaura Coupling | Promotes C-C bond formation between an organohalide and an organoboron compound. | Oxidative addition, transmetalation, reductive elimination. researchgate.net |

| Copper | Ullmann Condensation | Enables C-N, C-O, or C-S bond formation from aryl halides. | Formation of a copper(I) species, reaction with the aryl halide. nih.gov |

Table 2: Illustrative Catalyst Systems for Reactions of Anilines

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | General Observations |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)2 | XPhos | Sodium tert-butoxide | Toluene | Effective for coupling aryl chlorides with amines. tcichemicals.com |

| Suzuki-Miyaura Coupling | Pd(OAc)2 | Triphenylphosphine (B44618) | Potassium Carbonate | Aqueous Ethanol | A common system for a wide range of substrates. researchgate.net |

| Ullmann N-Arylation | Copper Powder | None | Triethylamine | Water | A ligand-free system for the amination of aryl halides. organic-chemistry.org |

It is important to note that while these catalytic systems are well-established for a broad range of anilines, specific optimization of reaction conditions would be necessary for this compound to achieve high yields and selectivity, taking into account the electronic influence of the trifluoromethylthio group.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(Trifluoromethylthio)aniline, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound provides crucial information about the protons on the aromatic ring and the amine group. The substitution pattern on the benzene (B151609) ring is clearly indicated by the chemical shifts and coupling patterns of the aromatic protons. In a typical solvent like CDCl₃, the aromatic protons of this compound appear as two distinct sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group (H-2 and H-6) are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing trifluoromethylthio group (H-3 and H-5).

Experimental ¹H NMR data in CDCl₃ shows a doublet at approximately δ 7.34 ppm for the protons adjacent to the SCF₃ group and another multiplet around δ 6.60 ppm for the protons adjacent to the NH₂ group. The integration of these signals would confirm a 2:2 proton ratio for the aromatic hydrogens. The protons of the amine group (NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3, H-5 | 7.34 | d | 8.4 |

| H-2, H-6 | ~6.60 | m | - |

| NH₂ | Variable (Broad Singlet) |

¹⁹F NMR spectroscopy is particularly informative for compounds containing fluorine. For this compound, this technique provides a direct probe of the trifluoromethylthio group. The ¹⁹F NMR spectrum is expected to show a single sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent.

The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group. Experimental data reveals that in CDCl₃, the trifluoromethyl group of this compound resonates at approximately -44.44 ppm. rsc.org This chemical shift can be influenced by the nature of the solvent and other substituents on the aromatic ring.

| Fluorine Assignment | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| SCF₃ | CDCl₃ | -44.44 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for resolving any ambiguities in the assignment of ¹H and ¹³C NMR spectra.

The HSQC experiment correlates the signals of protons with the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals at δ 7.34 ppm and ~6.60 ppm to their corresponding aromatic carbon signals, thus confirming the C-H connectivities.

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts of a molecule. Comparing these predicted values with the experimental data serves as a powerful method for structural validation. Discrepancies between predicted and experimental shifts can indicate an incorrect structural assignment or highlight interesting electronic effects not accounted for in the computational model. For this compound, a computational study would involve geometry optimization followed by the calculation of NMR shielding tensors. The good agreement that would be expected between the calculated and observed ¹H and ¹⁹F chemical shifts would provide a high degree of confidence in the assigned structure.

| Nucleus | Assignment | Experimental Shift (δ, ppm) | Predicted Shift (δ, ppm) | Difference (Δδ, ppm) |

|---|---|---|---|---|

| ¹H | H-3, H-5 | 7.34 | 7.30 | 0.04 |

| ¹H | H-2, H-6 | ~6.60 | 6.55 | ~0.05 |

| ¹⁹F | SCF₃ | -44.44 | -44.50 | -0.06 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound, the molecular formula is C₇H₆F₃NS. sigmaaldrich.com The theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. An experimental HR-MS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition and, by extension, its molecular weight.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆F₃NS |

| Molecular Weight (g/mol) | 193.19 |

| Theoretical Exact Mass [M]⁺ | 193.01726 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry provides a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break down into smaller, characteristic fragments. chemguide.co.uk The analysis of the masses of these fragments helps in confirming the molecular structure.

A hypothetical fragmentation pattern could involve the initial formation of the molecular ion [C7H6F3NS]+•. Subsequent fragmentation might involve:

Loss of a •CF3 radical to form a [C6H6NS]+ ion.

Cleavage of the C-S bond to yield a [C6H6N]+ fragment and a •SCF3 radical.

Loss of HCN from the aniline (B41778) ring structure.

GC-MS for Purity Assessment and Impurity Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for assessing the purity of chemical compounds and quantifying any impurities present. mdpi.com In this method, the sample is first vaporized and separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase in the gas chromatograph. mdpi.com Each separated component then enters the mass spectrometer, where it is ionized and detected, providing both qualitative identification and quantitative measurement. nih.gov

For this compound, a GC-MS analysis would reveal a primary peak corresponding to the main compound, with the retention time being characteristic of its volatility and interaction with the GC column. The mass spectrum associated with this peak would confirm its identity. Any impurities present in the sample would appear as separate peaks at different retention times. researchgate.net The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of impurities. mdpi.com This method is sensitive enough to detect and quantify trace amounts of impurities, making it an essential tool for quality control in the synthesis and manufacturing of this compound. mdpi.comnih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational Spectroscopic Signature Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. americanpharmaceuticalreview.comthermofisher.com These complementary techniques offer a detailed picture of the molecular structure. spectroscopyonline.com

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to the aniline ring and the trifluoromethylthio substituent. Key vibrational modes for the aniline moiety include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹, often appearing as two bands for the symmetric and asymmetric stretching of the -NH2 group. materialsciencejournal.org

C-N stretching: Found in the 1250-1350 cm⁻¹ region. materialsciencejournal.org

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1450-1600 cm⁻¹ range.

Ring bending and deformation modes: Observed at lower frequencies. materialsciencejournal.org

The trifluoromethylthio group (-SCF3) would introduce its own characteristic vibrations:

C-F stretching: Strong absorptions are expected in the 1100-1300 cm⁻¹ region.

C-S stretching: Typically a weaker band in the 600-800 cm⁻¹ range.

The combination of FT-IR and FT-Raman is particularly powerful because some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa. spectroscopyonline.com This allows for a more complete assignment of the vibrational modes and a more robust structural characterization. americanpharmaceuticalreview.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Characteristic of the primary amine group. materialsciencejournal.org |

| Aromatic C-H Stretching | > 3000 | Typical for aromatic rings. |

| Aromatic C=C Stretching | 1450 - 1600 | Indicates the presence of the benzene ring. |

| C-N Stretching | 1250 - 1350 | Relates to the bond between the ring and the amino group. materialsciencejournal.org |

| C-F Stretching | 1100 - 1300 | Strong absorptions due to the -CF3 group. |

| C-S Stretching | 600 - 800 | Often a weaker band. |

Analysis of Electron Donating/Withdrawing Effects on Vibrational Spectra

The vibrational frequencies of a molecule are sensitive to the electronic environment of its constituent atoms. Substituent groups on an aromatic ring can either donate or withdraw electron density, which in turn affects the bond strengths and vibrational frequencies of the entire molecule. doubtnut.comaskfilo.com

In this compound, the amino group (-NH2) is an electron-donating group, while the trifluoromethylthio group (-SCF3) is an electron-withdrawing group. doubtnut.com The interplay of these two groups influences the electronic distribution within the benzene ring and affects the vibrational spectra.

The electron-donating nature of the amino group increases the electron density in the aromatic ring, which can lead to a slight decrease in the frequency of the C=C stretching vibrations. askfilo.com Conversely, the electron-withdrawing trifluoromethylthio group pulls electron density away from the ring. doubtnut.com This can strengthen the C-N bond, potentially increasing its stretching frequency, and also influence the frequencies of the ring vibrations. The precise effect on the vibrational spectra is a cumulative result of these opposing electronic influences. A detailed analysis, often supported by computational calculations, is necessary to assign specific spectral shifts to the electronic effects of the substituents. researchgate.net

UV-Visible Spectroscopy

Electronic Properties and Intramolecular Charge Transfer (ICT)

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. sciencepublishinggroup.com The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the important electronic transitions are typically π → π* transitions within the benzene ring.

The presence of both an electron-donating group (-NH2) and an electron-withdrawing group (-SCF3) on the aniline ring creates a "push-pull" system that can give rise to an intramolecular charge transfer (ICT) state upon photoexcitation. ossila.com In the ground state, there is a certain degree of charge separation, but upon absorption of a photon, an electron can be promoted from a molecular orbital primarily localized on the electron-donating amino group to an orbital largely associated with the electron-withdrawing trifluoromethylthio group and the aromatic ring. nih.gov This results in a significant redistribution of electron density and the formation of a highly polar excited state. ossila.com

Lack of Specific Research Data for "this compound" Prevents Detailed Computational Analysis

A comprehensive review of available scientific literature reveals a significant scarcity of specific computational and quantum chemical studies focused solely on the compound this compound. While extensive research exists for various other substituted anilines, including those with trifluoromethyl or nitro groups, detailed analyses corresponding to the specific subsections of Density Functional Theory (DFT), HOMO-LUMO energy gaps, Molecular Electrostatic Potential (MEP) surfaces, Molecular Dynamics (MD) simulations, and Mulliken's charge analysis for this compound are not present in the accessible scientific domain.

Computational chemistry provides profound insights into molecular structure and reactivity. Techniques such as DFT are instrumental in optimizing molecular geometry and predicting electronic properties. mdpi.com Analyses like HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap calculations help in understanding the chemical reactivity and kinetic stability of a molecule. schrodinger.comirjweb.com Furthermore, MEP maps are crucial for identifying sites susceptible to electrophilic and nucleophilic attacks by illustrating the charge distribution across the molecule. researchgate.netwolfram.com

Molecular dynamics simulations offer a window into the conformational stability and dynamic behavior of molecules over time, which is essential for understanding their interactions in a biological or chemical system. nih.govpitt.edunih.gov Complementary to this, Mulliken's charge analysis and the calculation of thermodynamic properties provide fundamental data on the electronic distribution and the energy landscape of the compound. niscpr.res.instackexchange.comchemrxiv.orgwikipedia.orgresearchgate.net

Consequently, without dedicated research and published findings for this compound, it is not possible to provide the detailed, scientifically accurate data tables and research findings required for the requested article structure.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Functionalized Organic Molecules

As a foundational chemical structure, 4-(Trifluoromethylthio)aniline serves as a versatile starting point for constructing more complex, functionalized organic molecules. researchgate.netresearchgate.net

Synthesis of Fluorinated Drugs and Pharmaceutical Intermediates

The introduction of fluorine-containing groups, such as the trifluoromethylthio group, into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. nbinno.com The trifluoromethylthio group can improve a drug's metabolic stability, bioavailability, and binding affinity to its target. nbinno.comchemimpex.com this compound is utilized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com

For instance, aniline (B41778) derivatives are crucial in the creation of a variety of drug classes. mdpi.comresearchgate.net The presence of the trifluoromethylthio group is particularly advantageous, as it can increase the molecule's lipophilicity, which may improve its ability to cross cell membranes. nbinno.com

| Pharmaceutical Application Area | Role of this compound |

| Drug Discovery | Precursor for novel therapeutic agents. |

| Medicinal Chemistry | Introduction of the -SCF3 group to enhance drug properties. nbinno.comchemimpex.com |

| Active Pharmaceutical Ingredients (APIs) | Serves as a key intermediate in the synthesis of various APIs. ossila.com |

Development of Agrochemicals (Insecticides, Herbicides, Fungicides)

In the agrochemical sector, this compound and related fluorinated compounds are instrumental in the development of effective and persistent pesticides. nbinno.com The trifluoromethylthio group can enhance the biological activity of these compounds against target pests, weeds, and fungi. nbinno.com

This compound serves as a crucial intermediate in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. chemimpex.comasianpubs.orgnih.gov For example, it is a key intermediate in the synthesis of the insecticide Metaflumizone. guidechem.com The inclusion of the trifluoromethylthio group can lead to agrochemicals with improved efficacy and environmental stability. nbinno.com

| Agrochemical Type | Contribution of this compound |

| Insecticides | Building block for potent insecticidal compounds. guidechem.com |

| Herbicides | Used in the synthesis of selective herbicides. nih.gov |

| Fungicides | Precursor for fungicides with enhanced activity. nih.govpesticide.org |

Precursor in Dye and Pigment Production

Aniline and its derivatives have a long history in the production of synthetic dyes and pigments. epa.govnih.gov The incorporation of a trifluoromethylthio group can influence the color, stability, and solubility of these coloring agents. This compound can be used as a precursor to create dyes with specific chromatic and performance characteristics for use in textiles, inks, and other materials. chemimpex.com

Tailoring Material Properties

The unique properties of the trifluoromethylthio group are also leveraged in materials science to develop advanced polymers and coatings with enhanced characteristics. chemimpex.com

Development of Polymers and Coatings

This compound can be incorporated into polymer structures to create materials with specialized properties. nih.gov The presence of the fluorine-containing group can lower the surface energy of the polymer, leading to materials with hydrophobic and oleophobic (oil-repellent) properties. researchgate.net These characteristics are highly desirable for creating protective coatings.

Aniline derivatives are used in the synthesis of conductive polymers like polyaniline, which have applications in electronics and as anti-corrosion coatings. mdpi.comekb.eg By using this compound as a monomer or a modifying agent, it is possible to fine-tune the electrical, optical, and mechanical properties of the resulting polymers. rsc.org

Influence on Durability and Environmental Resistance of Materials

The strong carbon-fluorine bonds in the trifluoromethylthio group contribute to the high thermal and chemical stability of materials that contain it. researchgate.net Polymers and coatings derived from this compound can exhibit enhanced resistance to harsh environmental conditions, including UV radiation, extreme temperatures, and chemical exposure.

This increased durability makes these materials suitable for demanding applications, such as high-performance coatings for aerospace, automotive, and industrial equipment. researchgate.netmdpi.com The improved resistance to degradation can lead to a longer service life for the materials, reducing the need for frequent replacement. mdpi.com

Role of Trifluoromethylthio Group in Modulating Molecular Properties

The trifluoromethylthio group is a powerful modulator of molecular characteristics due to its distinct combination of high lipophilicity and strong electron-withdrawing nature. These properties are instrumental in fine-tuning the physicochemical and biological profiles of target molecules.

Enhancement of Lipophilicity and Membrane Permeability

The trifluoromethylthio group is recognized as one of the most lipophilic functional groups used in medicinal chemistry. google.comnih.gov Its introduction into a molecular scaffold significantly increases the compound's lipophilicity, a critical factor for its ability to traverse biological membranes. google.comresearchgate.net This enhanced lipophilicity, often quantified by a high Hansch hydrophobicity parameter (π = 1.44), facilitates improved permeability across cell membranes and the blood-brain barrier. nih.govresearchgate.net Consequently, molecules incorporating the this compound moiety often exhibit enhanced absorption and distribution within biological systems. google.com

Derivatization Strategies and Their Synthetic Utility

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. Its aromatic ring and amino group provide reactive sites for various chemical transformations.

Transformation into Thiosulfonates

Anilines are valuable precursors for the synthesis of aryl thiosulfonates. A common synthetic route involves the diazotization of the aniline followed by reaction with a sulfur-containing nucleophile. For this compound, this would involve its conversion to the corresponding diazonium salt. This diazonium salt can then be reacted with a sulfinate salt (e.g., sodium benzenesulfinate) in a Sandmeyer-type reaction to yield the S-(4-(trifluoromethylthio)phenyl) benzenethiosulfonate.

Thiosulfonates can also be synthesized through the reaction of sulfonyl chlorides with thiols. organic-chemistry.org While not a direct transformation of the aniline, this compound could be converted to the corresponding thiol, which could then be reacted with a sulfonyl chloride to produce the desired thiosulfonate. Additionally, one-pot syntheses of thiosulfonates from anilines have been developed, offering a more streamlined approach. google.com

Interactive Data Table: Synthesis of Thiosulfonates from Anilines

| Starting Material | Key Intermediate | Reagents for Second Step | Product |

| This compound | 4-(Trifluoromethylthio)benzenediazonium salt | Sodium benzenesulfinate | S-(4-(Trifluoromethylthio)phenyl) benzenethiosulfonate |

| This compound | 4-(Trifluoromethylthio)thiophenol | Benzenesulfonyl chloride | S-(4-(Trifluoromethylthio)phenyl) benzenethiosulfonate |

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful synthetic strategy that aims to introduce chemical modifications to complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. This approach is highly valuable in medicinal chemistry and drug discovery as it allows for the rapid generation of a library of analogs from a common advanced intermediate, bypassing the need for lengthy de novo synthesis for each new compound. The introduction of the trifluoromethylthio (-SCF₃) group is a particularly sought-after LSF transformation due to its unique properties.

The -SCF₃ group, a key feature of this compound, is known to significantly enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. nih.govresearchgate.netnih.gov This high lipophilicity (Hansch parameter, π = 1.44) is coupled with strong electron-withdrawing characteristics, which can increase the metabolic stability of a drug by making it less susceptible to oxidative metabolism. nih.govresearchgate.net Consequently, developing methods to install the -SCF₃ group onto complex molecular scaffolds at a late stage is a significant goal in organic synthesis. nih.gov

Research has focused on the development of robust and selective reagents and methods for trifluoromethylthiolation. These reactions often target the direct conversion of C-H bonds into C-SCF₃ bonds, a challenging but highly efficient transformation.

Key research findings in this area demonstrate the viability of LSF for introducing the trifluoromethylthio group into structurally diverse and complex molecules:

Benzylic C-H Trifluoromethylthiolation: A significant advancement is the site-selective trifluoromethylthiolation of benzylic C-H bonds. nju.edu.cnnih.gov Benzylic positions in drug molecules are often susceptible to metabolism by cytochrome P450 oxidases. nju.edu.cn Modifying these sites can enhance a drug's pharmacokinetic profile. For instance, a metal-free, organophotoredox-catalyzed method has been developed that selectively functionalizes benzylic C-H bonds in a variety of complex molecules, including existing drugs. nju.edu.cnnih.gov This method's practicality has been demonstrated on a series of drug molecules, showing overwhelming selectivity for the benzyl (B1604629) groups. nju.edu.cnnih.gov

Functionalization of Bioactive Compounds: The applicability of LSF trifluoromethylthiolation has been demonstrated on bioactive natural products and their derivatives. For example, a dual catalytic process using iron(III) chloride and diphenyl selenide (B1212193) to activate N-trifluoromethylthiosaccharin has been used for the regioselective functionalization of compounds like tyrosine and estradiol (B170435) under mild conditions. nih.gov

Heterocycle Modification: Many pharmaceuticals contain heterocyclic cores. Methods have been developed for the trifluoromethylthiolation of electron-rich heterocycles, which are common motifs in bioactive compounds. researchgate.net These reactions often employ electrophilic trifluoromethylthiolating reagents that can react with the nucleophilic heterocyclic rings. nih.govacs.org

The following table summarizes selected research findings on the late-stage trifluoromethylthiolation of complex molecules, illustrating the scope of substrates and the efficiency of various methods.

| Substrate | Reagent/Catalyst | Key Transformation | Yield | Significance |

|---|---|---|---|---|

| Derivatives of Drugs (e.g., Ibuprofen, Celecoxib) | Phth-SCF₃ / Organophotoredox Catalyst | Benzylic C(sp³)–H Trifluoromethylthiolation | Moderate to High | Demonstrates modification of established drugs at metabolically relevant positions. nju.edu.cn |

| Estradiol Derivative | N-Trifluoromethylthiosaccharin / FeCl₃, Ph₂Se₂ | Aromatic C(sp²)–H Trifluoromethylthiolation | 75% | Shows functionalization of a complex steroid core. nih.gov |

| Tyrosine Derivative | N-Trifluoromethylthiosaccharin / FeCl₃, Ph₂Se₂ | Aromatic C(sp²)–H Trifluoromethylthiolation | 81% | Highlights modification of amino acid derivatives. nih.gov |

| Indole Derivatives | Electrophilic CF₃S Reagents | Aromatic C(sp²)–H Trifluoromethylthiolation | Good to Excellent | Illustrates the functionalization of common heterocyclic scaffolds in bioactive molecules. researchgate.net |

These examples underscore the power of late-stage functionalization to introduce the trifluoromethylthio group, a moiety central to the structure of this compound, into intricate molecular architectures. The continued development of new reagents and catalytic systems is crucial for expanding the scope and applicability of this strategy in the creation of novel and improved pharmaceuticals and materials. nih.govnih.gov

Environmental Considerations and Safety in Research Handling

Environmental Fate and Mobility

The environmental behavior of 4-(Trifluoromethylthio)aniline is dictated by its physical and chemical properties, which influence its distribution and persistence in different environmental compartments.

This compound is reported to be insoluble in water. chemwhat.comlookchem.com This low water solubility suggests that it is not likely to be mobile in the environment. thermofisher.com Consequently, spillage of the compound is considered unlikely to penetrate the soil. thermofisher.com The behavior of aniline (B41778) compounds in soil can be influenced by electrostatic retention to organic and inorganic exchange sites. nih.gov Furthermore, anilines can associate with dissolved organic matter in the soil, which may affect their mobility. nih.gov

Table 1: Solubility and Soil Mobility Characteristics

| Property | Finding | Source(s) |

|---|---|---|

| Water Solubility | Insoluble | chemwhat.comlookchem.com |

| Environmental Mobility | Not likely mobile due to low water solubility | thermofisher.com |

| Soil Penetration | Spillage unlikely to penetrate soil | thermofisher.com |

Despite its low water solubility, this compound is considered to be volatile. thermofisher.com It is classified as a product containing volatile organic compounds (VOCs) that will evaporate readily from surfaces. thermofisher.com This volatility suggests it has the potential to be mobile in the environment through atmospheric transport. thermofisher.com

Table 2: Physical Properties Related to Volatility

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Liquid | lookchem.comthermofisher.com |

| Appearance | Clear colorless to yellow | lookchem.com |

| Boiling Point | 102-103 °C / 8 mmHg | sigmaaldrich.com |

| Vapor Pressure | 0.788 mmHg at 25°C | lookchem.com |

| Flash Point | 107 °C (224.6 °F) - closed cup | sigmaaldrich.com |

Safe Handling and Disposal in Academic Laboratories

Due to its hazardous properties, including being harmful if swallowed, in contact with skin, or inhaled, strict safety protocols are necessary when handling this compound in a research setting. thermofisher.comsigmaaldrich.com

Appropriate personal protective equipment must be worn to prevent exposure. thermofisher.com This includes protection for the eyes, face, and hands. sigmaaldrich.com

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Source(s) |

|---|---|---|

| Eye/Face Protection | Eyeshields, Faceshields | sigmaaldrich.com |

| Hand Protection | Protective gloves | thermofisher.comsigmaaldrich.com |

| Skin and Body Protection | Protective clothing | thermofisher.com |

| Respiratory Protection | Type ABEK (EN14387) respirator filter | sigmaaldrich.com |

Proper ventilation is crucial to minimize the risk of inhalation. thermofisher.com The compound should only be used outdoors or in a well-ventilated area. thermofisher.com For laboratory work, handling the substance under a chemical fume hood is advised. sigmaaldrich.com Engineering controls such as ensuring eyewash stations and safety showers are readily accessible near the workstation are also recommended. thermofisher.com

In the event of a spill, immediate action should be taken to contain and clean the material while avoiding environmental release. Do not let the chemical enter drains. thermofisher.comangenechemical.com

The recommended procedure for small spills involves absorbing the liquid with an inert material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust. thermofisher.comfishersci.com The absorbed material and spilled substance should then be collected into suitable, closed containers for disposal. thermofisher.com

Waste containing this compound is classified as hazardous and must be disposed of in accordance with local and national regulations. thermofisher.comthermofisher.com This involves sending it to an approved waste disposal plant. sigmaaldrich.com Contaminated packaging should be treated as the product itself and disposed of accordingly. angenechemical.comchemicalbook.com

Waste Disposal Protocols

The proper disposal of this compound is crucial due to its hazardous nature. Waste containing this chemical is classified as hazardous and must be handled in accordance with local, regional, and national regulations. thermofisher.comthermofisher.com Chemical waste generators are responsible for determining if a discarded chemical is a hazardous waste and ensuring its complete and accurate classification. fishersci.com

For spills, the material should be soaked up with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust. thermofisher.comthermofisher.com The collected waste should then be placed in suitable, closed containers for disposal. thermofisher.comthermofisher.com It is important to remove all sources of ignition and use non-sparking tools during cleanup, as the compound may be combustible. thermofisher.comfishersci.com

Waste disposal must be carried out by an approved waste disposal plant. thermofisher.comfishersci.comfishersci.com It is imperative not to empty this chemical into drains. thermofisher.comfishersci.com Contaminated clothing and personal protective equipment should also be considered hazardous waste and disposed of accordingly. thermofisher.com

Several methods for chemical waste disposal exist, though their suitability for this compound depends on the specific circumstances and available facilities. These methods include:

High-temperature incineration: This is a common method for destroying organic chemical waste. unodc.org

Engineered landfills: These are specially designed sites for hazardous waste disposal. unodc.org

Chemical waste management companies: These specialized companies can handle all aspects of disposal, from packaging and transport to final treatment. unodc.org

In some jurisdictions, specific regulations for halogenated organic compounds may apply. ecfr.govepa.gov For instance, some regulations mandate chemical destruction, sometimes combined with carbon adsorption, to ensure complete elimination of the substance. cornell.edu